N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C19H15N5O2 and its molecular weight is 345.362. The purity is usually 95%.
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Scientific Research Applications
Antifungal Activity
Researchers have synthesized new derivatives from the imidazo[1,2-a]pyridine family and evaluated their antifungal activities against various fungal strains, including Microsporum gypseum, M. canis, Trichophyton tonsurans, T. rubrum, Candida albicans, and C. parapsilosis. Some compounds showed moderate antifungal activity, with certain derivatives exhibiting the highest activity against M. canis, indicating potential applications in antifungal research (Göktaş, Cesur, Şatana, & Uzun, 2014).
Photophysical Properties
A study on the synthesis of 2-azaindolizines via iodine-mediated oxidative desulfurization of N-2-pyridylmethyl thioamides revealed efficient methods for preparing fluorescent compounds, highlighting potential applications in photophysical and fluorescent marker research (Shibahara, Kitagawa, Yamaguchi, & Murai, 2006).
Metabolic Stability Enhancement
Modifications to the imidazo[1,2-a]pyrimidine structure were explored to reduce metabolism mediated by aldehyde oxidase, improving metabolic stability. This research provides insights into designing more stable compounds for various applications, including therapeutic agents (Linton et al., 2011).
Potent, Selective, and Orally Active Inhibitors
Derivatives of imidazo[1,2-b]pyridazine have been identified as potent, selective, and orally active inhibitors of Tyk2 JH2, demonstrating significant improvement in metabolic stability. This research paves the way for the development of novel inhibitors with potential therapeutic applications (Liu et al., 2019).
Anticancer Agents
The synthesis and evaluation of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines as potential anticancer agents were investigated. Although the target compounds were found to be less active than expected, this research contributes valuable information to the ongoing search for effective anticancer drugs (Temple, Rose, Comber, & Rener, 1987).
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives have been known to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
The exact mode of action of this compound is currently unknown. Imidazo[1,2-a]pyridine derivatives have been reported to exhibit antimicrobial potency against a panel of bacterial and fungal pathogens . The compound may inhibit the formation of yeast to mold as well as ergosterol formation .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been shown to inhibit the formation of ergosterol in yeast cells, which is a crucial component of fungal cell membranes . This suggests that the compound may interfere with ergosterol biosynthesis, disrupting the integrity of the fungal cell membrane and leading to cell death.
Pharmacokinetics
A study on similar imidazo[1,2-a]pyridine derivatives reported that these compounds displayed potent activity against candida spp, including several multidrug-resistant strains . The ADMET analysis suggested that the compound could be moderately toxic to humans, although in-vitro toxicity studies would be needed to understand the real-time toxic level .
Result of Action
The result of the compound’s action is likely to be the inhibition of growth or killing of susceptible microorganisms, given its reported antifungal activity . .
Biochemical Analysis
Biochemical Properties
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, imidazo[1,2-a]pyridine derivatives have been shown to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) enzymes . These interactions are typically characterized by the binding of the compound to the active sites of these enzymes, leading to inhibition of their activity. This inhibition can result in various downstream effects, such as reduced inflammation and modulation of neurotransmitter levels.
Cellular Effects
This compound has been observed to influence several cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, imidazo[1,2-a]pyridine derivatives have demonstrated anticancer activity by inducing cell cycle arrest at the G2/M phase and activating caspase-3, leading to apoptosis in cancer cells . Additionally, these compounds can inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, imidazo[1,2-a]pyridine derivatives have been shown to inhibit tubulin polymerization, which is essential for cell division . This inhibition results in cell cycle arrest and apoptosis, particularly in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that imidazo[1,2-a]pyridine derivatives can maintain their activity over extended periods, although their potency may decrease due to degradation . Long-term exposure to these compounds in vitro and in vivo has been associated with sustained inhibition of target enzymes and prolonged cellular effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, toxic or adverse effects may be observed. For example, imidazo[1,2-a]pyridine derivatives have shown dose-dependent toxicity in animal studies, with higher doses leading to liver and kidney damage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. Imidazo[1,2-a]pyridine derivatives are metabolized primarily in the liver, where they undergo oxidation and conjugation reactions . These metabolic processes can affect the compound’s bioavailability and efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, imidazo[1,2-a]pyridine derivatives have been shown to interact with membrane transporters, facilitating their uptake into cells . Once inside the cells, these compounds can accumulate in specific organelles, such as the mitochondria and nucleus, where they exert their biological effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Imidazo[1,2-a]pyridine derivatives have been observed to localize in the mitochondria, where they can modulate mitochondrial function and induce apoptosis . Additionally, these compounds may accumulate in the nucleus, affecting gene expression and cell cycle regulation.
Properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-1-methyl-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c1-23-18(25)10-9-15(22-23)19(26)21-14-7-3-2-6-13(14)16-12-24-11-5-4-8-17(24)20-16/h2-12H,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUXVBJGWNJWMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.